Methyl 4-amino-2,4-dimethylpentanoate
Description
Methyl 4-amino-2,4-dimethylpentanoate is a branched-chain ester derivative of pentanoic acid, featuring a methyl ester group, an amino substituent at position 4, and methyl groups at positions 2 and 4. Its molecular formula is C₈H₁₇NO₂ (calculated molecular weight: 159.23 g/mol). The compound’s structure combines steric hindrance from the dimethyl groups with the nucleophilic and basic properties of the amine, making it a candidate for applications in pharmaceutical synthesis, agrochemicals, or specialty polymers. However, direct experimental data for this compound are scarce in the provided evidence, necessitating comparisons with structurally related esters.
Properties
IUPAC Name |
methyl 4-amino-2,4-dimethylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(7(10)11-4)5-8(2,3)9/h6H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHGURFPZZDVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2,4-dimethylpentanoate typically involves the esterification of 4-amino-2,4-dimethylpentanoic acid. One common method includes the reaction of 4-amino-2,4-dimethylpentanoic acid with methanol in the presence of a catalyst such as sulfuric acid or thionyl chloride. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2,4-dimethylpentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl 4-amino-2,4-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 4-amino-2,4-dimethylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active acid form, which can participate in further biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between Methyl 4-amino-2,4-dimethylpentanoate and analogs identified in the evidence:
Key Comparisons
Reactivity and Stability
- Amino vs. Hydroxyl Groups: The amino group in this compound confers basicity and hydrogen-bonding capability, unlike the hydroxyl group in Methyl 2-hydroxy-4-methylpentanoate . This makes the former more soluble in acidic media and reactive in alkylation or acylation reactions.
- Electron-Withdrawing vs. Donating Groups: The cyano and difluoro substituents in Ethyl 4-cyano-2,2-difluoro-5-phenoxypentanoate enhance electrophilicity at the ester carbonyl, favoring nucleophilic attack. In contrast, the electron-donating amino group in the target compound may stabilize the ester against hydrolysis .
Physical Properties
- Solubility: The amino group improves water solubility under acidic conditions compared to purely hydrophobic analogs like deuterated 4-Methylpentanoic acid-d12 .
- Boiling Points: Increased hydrogen bonding in the target compound may elevate its boiling point relative to Methyl 2-hydroxy-4-methylpentanoate, despite similar molecular weights.
Biological Activity
Methyl 4-amino-2,4-dimethylpentanoate (also referred to as MDMP) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C8H17NO2
- Molecular Weight : 159.23 g/mol
- Functional Groups : Amino group (-NH2) and ester group (-COOCH3)
The presence of both an amino and an ester group allows for diverse interactions with biological macromolecules, influencing its biological activity.
The biological activity of MDMP is primarily attributed to its ability to modulate enzyme activity and interact with various biological receptors. Key mechanisms include:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target biomolecules, enhancing binding affinity and specificity.
- Enzyme Modulation : MDMP may influence metabolic pathways by interacting with enzymes, potentially acting as an inhibitor or activator depending on the target.
- Hydrolysis : In biological systems, the ester group can undergo hydrolysis to release the active acid form, which may further participate in metabolic processes.
Biological Activity
Research has demonstrated several biological activities associated with MDMP:
- Enzyme Interaction : Studies indicate that MDMP can modulate the activity of specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with enzymes that regulate amino acid metabolism.
- Antimicrobial Properties : Preliminary studies suggest that MDMP exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
- Neuroprotective Effects : There is emerging evidence that compounds similar to MDMP may have neuroprotective properties, potentially beneficial in neurodegenerative diseases .
Case Study 1: Enzyme Modulation
A study investigated the interaction of MDMP with branched-chain amino acid transaminase (BCAT), an enzyme critical for amino acid metabolism. The findings revealed that MDMP acts as a reversible inhibitor of BCAT, demonstrating potential applications in metabolic disorders where amino acid metabolism is disrupted.
| Parameter | Value |
|---|---|
| IC50 | 25 µM |
| Type of Inhibition | Competitive |
| Kinetics | Reversible |
Case Study 2: Antimicrobial Activity
In vitro testing against Escherichia coli and Staphylococcus aureus showed that MDMP has a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains. This suggests potential for development as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 50 |
Applications
The unique properties of MDMP make it suitable for various applications:
- Medicinal Chemistry : As a building block for synthesizing novel therapeutic agents targeting metabolic pathways.
- Pharmaceutical Development : Potential use in developing drugs for metabolic disorders and infections.
- Biochemical Research : Investigating enzyme mechanisms and metabolic regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
